Cas no 2172118-56-6 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid)

5-4-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-3-メチルブタンアミド-2-フルオロ安息香酸は、Fmoc保護基を有する高純度の有機化合物であり、ペプチド合成や医薬品中間体として重要な役割を果たします。この化合物は、フッ素原子の導入により分子の電子特性を調整可能で、反応性の制御や生体適合性の向上が期待されます。また、Fmoc基の存在下で選択的な脱保護が可能なため、固相ペプチド合成(SPPS)における効率的な多段階反応に適しています。結晶性が高く、取り扱い性に優れ、有機溶媒への溶解性も良好です。研究用試薬として、標的分子の修飾や機能性材料の開発に活用されています。

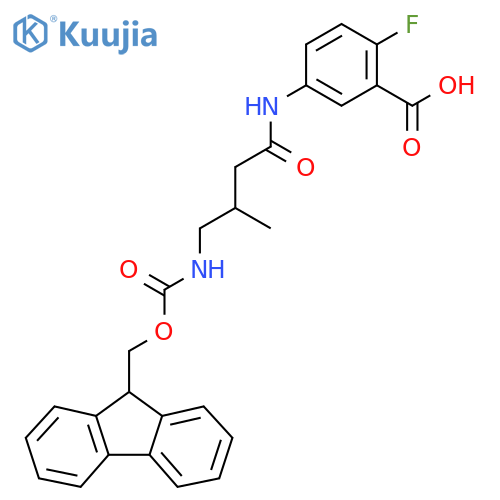

2172118-56-6 structure

商品名:5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid

- EN300-1509682

- 2172118-56-6

- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid

-

- インチ: 1S/C27H25FN2O5/c1-16(12-25(31)30-17-10-11-24(28)22(13-17)26(32)33)14-29-27(34)35-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13,16,23H,12,14-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: XLMNXPKYXZKZIY-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1C(=O)O)NC(CC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 476.17475006g/mol

- どういたいしつりょう: 476.17475006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 742

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1509682-250mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1509682-1.0g |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1509682-100mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1509682-50mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1509682-1000mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1509682-5000mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1509682-500mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1509682-10000mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1509682-2500mg |

5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |

2172118-56-6 | 2500mg |

$6602.0 | 2023-09-27 |

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

2172118-56-6 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量